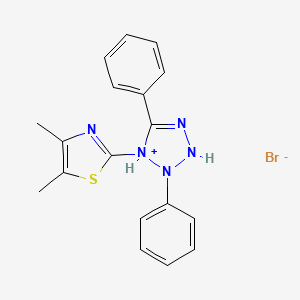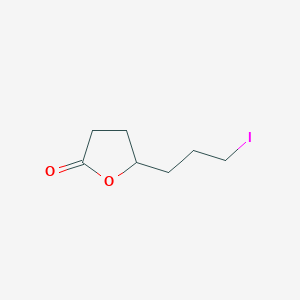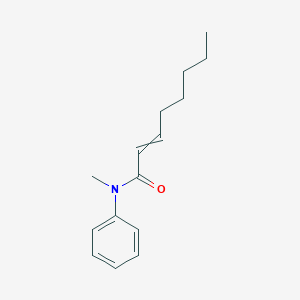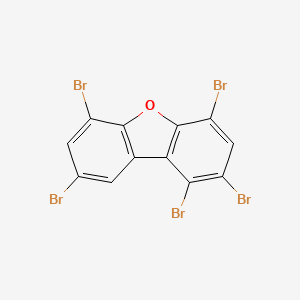
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a chemical compound known for its diverse applications in scientific research. This compound is often used in various assays and has significant importance in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is commonly used in cell viability assays, such as the MTT assay, to measure cell proliferation and cytotoxicity.
Medicine: It has applications in drug development and testing, particularly in evaluating the efficacy of anticancer drugs.
Industry: The compound is used in the production of dyes and other chemical products
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial dehydrogenases, and the pathways involved are related to cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)benzamide
Uniqueness
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in cell viability assays. Its ability to be reduced to a formazan product makes it a valuable tool in biological research .
Properties
CAS No. |
402789-90-6 |
|---|---|
Molecular Formula |
C18H18BrN5S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2,5-diphenyl-1,3-dihydrotetrazol-1-ium-1-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-21-23(22)16-11-7-4-8-12-16;/h3-12,21H,1-2H3;1H |
InChI Key |
NEMYGKLAKGMLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)[NH+]2C(=NNN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)




![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)

![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)



![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
